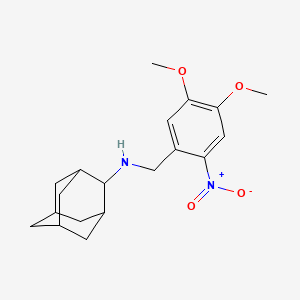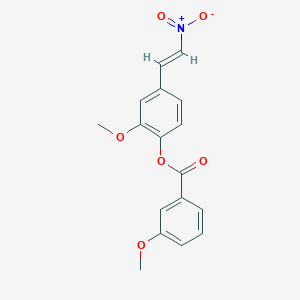![molecular formula C11H21NO2S B5686918 (3R*,4R*)-3-isopropyl-4-methyl-1-[(methylthio)acetyl]-3-pyrrolidinol](/img/structure/B5686918.png)
(3R*,4R*)-3-isopropyl-4-methyl-1-[(methylthio)acetyl]-3-pyrrolidinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R*,4R*)-3-isopropyl-4-methyl-1-[(methylthio)acetyl]-3-pyrrolidinol, also known as 4-Methylpentedrone (4-MPD), is a synthetic cathinone that belongs to the pyrrolidinophenone class. It is a designer drug that has been used recreationally and has also been found in some herbal supplements.
作用機序
The exact mechanism of action of 4-MPD is not fully understood. However, it has been suggested that it acts as a reuptake inhibitor of dopamine and norepinephrine, leading to an increase in their levels in the brain (3). This increase in neurotransmitter levels may be responsible for the stimulant effects of 4-MPD.
Biochemical and Physiological Effects:
The use of 4-MPD has been associated with a number of biochemical and physiological effects. These include increased heart rate, elevated blood pressure, and increased body temperature (4). It has also been reported to cause euphoria, increased sociability, and increased energy levels in users (5). However, these effects may vary depending on the dose and route of administration.
実験室実験の利点と制限
4-MPD has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify, making it readily available for research purposes. Another advantage is that it has been shown to have stimulant effects, which may be useful for studying the central nervous system. However, one limitation is that it is a designer drug and may not be representative of the effects of other stimulants. Additionally, the use of 4-MPD in lab experiments may be restricted due to its potential for abuse and lack of safety data.
将来の方向性
There are several future directions for research on 4-MPD. One area of interest is its potential as a treatment for ADHD and other disorders that involve low levels of dopamine and norepinephrine. Further studies are needed to determine the safety and efficacy of 4-MPD for these purposes. Another area of interest is the development of new synthetic cathinones with improved pharmacological properties. Finally, research is needed to better understand the long-term effects of 4-MPD use and its potential for abuse.
In conclusion, 4-MPD is a synthetic cathinone that has been used in scientific research to study its effects on the central nervous system. It has been shown to act as a stimulant and has potential as a treatment for ADHD and other disorders. However, its use in lab experiments may be restricted due to its potential for abuse and lack of safety data. Further research is needed to determine its safety and efficacy for therapeutic purposes, as well as to develop new synthetic cathinones with improved pharmacological properties.
References:
1. Simmler, L. D., et al. (2013). Synthetic cathinones: chemistry, pharmacology, and toxicology of a new class of designer drugs. Forensic Science Review, 25(1-2), 33-50.
2. Baumann, M. H., et al. (2013). Designer drugs: a medicinal chemistry perspective. Annals of the New York Academy of Sciences, 1248(1), 18-38.
3. Nagai, F., et al. (2007). The effects of non-medically used psychoactive drugs on monoamine neurotransmission in rat brain. European Journal of Pharmacology, 559(2-3), 132-137.
4. Prosser, J. M., et al. (2011). The toxicology of bath salts: a review of synthetic cathinones. Journal of Medical Toxicology, 8(1), 33-42.
5. Winstock, A. R., et al. (2011). Mephedrone: use, subjective effects and health risks. Addiction, 106(11), 1991-1996.
合成法
The synthesis of 4-MPD involves the reaction of 4-methylpropiophenone with thiourea and ammonium chloride, followed by reduction with sodium borohydride. The final product is then purified through recrystallization. This synthesis method has been described in the literature (1) and has been used to produce 4-MPD for research purposes.
科学的研究の応用
4-MPD has been used in scientific research to study its effects on the central nervous system. It has been found to act as a stimulant and has been shown to increase dopamine and norepinephrine release in the brain (2). This makes it a potential candidate for the treatment of attention deficit hyperactivity disorder (ADHD) and other disorders that involve low levels of dopamine and norepinephrine.
特性
IUPAC Name |
1-[(3R,4R)-3-hydroxy-4-methyl-3-propan-2-ylpyrrolidin-1-yl]-2-methylsulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2S/c1-8(2)11(14)7-12(5-9(11)3)10(13)6-15-4/h8-9,14H,5-7H2,1-4H3/t9-,11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVHCVBQWCBITEZ-MWLCHTKSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1(C(C)C)O)C(=O)CSC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@]1(C(C)C)O)C(=O)CSC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3R,4R)-3-hydroxy-4-methyl-3-propan-2-ylpyrrolidin-1-yl]-2-methylsulfanylethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{3-[(phenylsulfonyl)amino]phenyl}acrylic acid](/img/structure/B5686847.png)
![3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-acetylphenyl)hydrazone]](/img/structure/B5686859.png)
![3-phenyl-8-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine](/img/structure/B5686861.png)
![2-anilino-N-[(4-propyl-4H-1,2,4-triazol-3-yl)methyl]-5-pyrimidinecarboxamide](/img/structure/B5686867.png)

![4-(1-methyl-1H-imidazol-2-yl)-N-[3-(trifluoromethyl)phenyl]-1-piperidinecarboxamide](/img/structure/B5686889.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-2-butenamide](/img/structure/B5686902.png)

![N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5686914.png)
![3-{3-[1-(dimethylamino)ethyl]phenyl}-N,N-dimethyl-1H-1,2,4-triazol-5-amine](/img/structure/B5686917.png)
![(3aR*,7aS*)-2-{4-[5-(morpholin-4-ylmethyl)-1H-tetrazol-1-yl]butanoyl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5686923.png)
![N-[3-(4-methylpiperazin-1-yl)propyl]-4-piperidin-3-ylbenzamide](/img/structure/B5686934.png)
![2-[1-(2-chloro-4-fluorobenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-(1,3-thiazol-2-ylmethyl)acetamide](/img/structure/B5686941.png)